molecular formula C19H32N4O3 B5544743 8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5544743
M. Wt: 364.5 g/mol
InChI Key: IYZKZPXYJAWCHP-UHFFFAOYSA-N
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Description

8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H32N4O3 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.24744090 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CCR8 Antagonists and Respiratory Diseases

Research has identified that derivatives of the diazaspiro[5.5]undecane family, which includes compounds structurally similar to "8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one," act as CCR8 antagonists. These compounds are potentially useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. The study highlights the therapeutic potential of these compounds in managing respiratory conditions by modulating chemokine activity (Norman, 2007).

Antihypertensive Activity

Several studies have explored the antihypertensive properties of diazaspiro[5.5]undecane derivatives, including the structural influence on their activity. These compounds have been evaluated for their potential as antihypertensive agents in animal models, showing significant promise in lowering blood pressure. The research underscores the versatility of diazaspiro[5.5]undecane derivatives in pharmacological applications, particularly in cardiovascular health (Caroon et al., 1981; Clark et al., 1983).

Antimicrobial and Antiviral Agents

Compounds with the 1,2,4-oxadiazole moiety have been investigated for their antimicrobial and anti-HIV properties. Although specific research on "this compound" was not found, related compounds demonstrate potential activity against various pathogens, including Mycobacterium tuberculosis and HIV. These findings suggest a broader application of such compounds in developing treatments for infectious diseases (Vigorita et al., 1995).

Chemical Synthesis and Structural Studies

Research in chemical synthesis and structural analysis of diazaspiro[5.5]undecane derivatives provides valuable insights into their potential applications. Studies have focused on developing efficient synthetic routes and understanding the structural basis of their activity, including chiral separation and determination of configuration. These investigations are crucial for designing compounds with optimized properties for various applications (Aggarwal et al., 2014; Liang et al., 2008).

properties

IUPAC Name

2-(2-methoxyethyl)-8-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3/c1-15(2)11-17-20-16(21-26-17)12-22-8-4-6-19(13-22)7-5-18(24)23(14-19)9-10-25-3/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZKZPXYJAWCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN2CCCC3(C2)CCC(=O)N(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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